molecular formula C8H9F7O B14595348 5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one CAS No. 61282-89-1

5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one

Cat. No.: B14595348
CAS No.: 61282-89-1
M. Wt: 254.14 g/mol
InChI Key: QQGCRHKFDHSORV-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. This compound is of interest in various scientific fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one typically involves the introduction of fluorine atoms into the heptanone structure. One common method is the fluorination of 4-methylheptan-3-one using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6,6,7,7,7-Heptafluoro-4-methylheptan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

61282-89-1

Molecular Formula

C8H9F7O

Molecular Weight

254.14 g/mol

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-4-methylheptan-3-one

InChI

InChI=1S/C8H9F7O/c1-3-5(16)4(2)6(9,10)7(11,12)8(13,14)15/h4H,3H2,1-2H3

InChI Key

QQGCRHKFDHSORV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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